molecular formula C19H29NO B065760 2-(Dodecyloxy)benzonitrile CAS No. 186029-18-5

2-(Dodecyloxy)benzonitrile

Cat. No. B065760
CAS RN: 186029-18-5
M. Wt: 287.4 g/mol
InChI Key: DDUJCCRSCBUHMI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(Dodecyloxy)benzonitrile is C19H29NO . It has a molecular weight of 287.44 . The SMILES string representation is CCCCCCCCCCCCOc1ccccc1C#N .


Physical And Chemical Properties Analysis

2-(Dodecyloxy)benzonitrile has a refractive index of n20/D 1.498 and a density of 0.938 g/mL at 20 °C (lit.) .

Scientific Research Applications

  • Fungal Degradation and Environmental Impact : Research by Harper (1977) focused on the fungal degradation of aromatic nitriles like benzonitrile by Fusarium solani. This study provides insights into the biodegradation process of nitrilic compounds in the environment, which could have implications for 2-(Dodecyloxy)benzonitrile and similar compounds (Harper, 1977).

  • Dye Synthesis : Khattab and Rehan (2018) reported on the synthesis of a bis-azo tetrazine dyestuff, utilizing 4-(2-(4-decyloxyphenyl)diazenyl)benzonitrile. This could indicate potential applications of 2-(Dodecyloxy)benzonitrile in the synthesis of complex dye molecules (Khattab & Rehan, 2018).

  • Catalytic Applications : Dong et al. (2015) explored the rhodium-catalyzed cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles, which suggests potential catalytic applications of 2-(Dodecyloxy)benzonitrile in organic synthesis (Dong et al., 2015).

  • Liquid Crystalline Stationary Phases : Witkiewicz et al. (1978) utilized liquid-crystalline azoxy-compounds, including those derived from benzonitrile, as stationary phases in chromatography, suggesting potential analytical applications (Witkiewicz et al., 1978).

  • Corrosion Inhibition : Zhang et al. (2016) studied the corrosion inhibition properties of a benzimidazole derivative for mild steel in acidic conditions. Given the structural similarities, 2-(Dodecyloxy)benzonitrile may have potential as a corrosion inhibitor (Zhang et al., 2016).

  • Surfactant and Aggregation Behavior : Mohanty and Dey (2007) synthesized and studied the aggregation behavior of chiral surfactants derived from amino acids and benzonitrile. Their findings on the self-assembly and stability of these compounds could be relevant to the study of 2-(Dodecyloxy)benzonitrile (Mohanty & Dey, 2007).

  • Polymer Synthesis : Li et al. (1998) investigated the synthesis of polymers and their properties, utilizing compounds structurally similar to 2-(Dodecyloxy)benzonitrile. This suggests applications in materials science and polymer chemistry (Li et al., 1998).

  • Protecting Group in Organic Synthesis : Pozsgay (1999) developed a new lipophilic protecting group for oligosaccharide synthesis. The p-(dodecyloxy)benzyl ether protecting group could find application in the synthesis of complex organic molecules (Pozsgay, 1999).

Safety and Hazards

2-(Dodecyloxy)benzonitrile is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-dodecoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-15-12-11-14-18(19)17-20/h11-12,14-15H,2-10,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUJCCRSCBUHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405643
Record name 2-(Dodecyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dodecyloxy)benzonitrile

CAS RN

186029-18-5
Record name 2-(Dodecyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dodecyloxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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